molecular formula C12H18N2O4 B1590413 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid CAS No. 28860-96-0

3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Cat. No. B1590413
CAS RN: 28860-96-0
M. Wt: 254.28 g/mol
InChI Key: RPCRUCVXKKSQBD-UHFFFAOYSA-N
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Patent
US07101912B2

Procedure details

Following the procedure for preparation of compound 119, and treatment of the resulting 120 with 0.33M of LiOH in H2O/MeOH/THF before Boc removal by TFA, provided the title compound 121. 1H NMR (CD3OD, 400 MHz): 1.49 (s, 3H), 3.05 (dd, 2H), 3.80 (2 s, 6H), 6.77–6.92 (m, 3H). MS (ESI) m/z 255.25 (M+H+).
Name
compound 119
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
H2O MeOH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:37])[C:4]([NH:35][NH2:36])([CH3:34])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH:13]2C3C(=CC=CC=3)C(=O)O2)=[C:8]([O:23][CH:24]2C3C(=CC=CC=3)C(=O)O2)[CH:7]=1.[Li+].[OH-]>O.CO.C1COCC1>[CH3:24][O:23][C:8]1[CH:7]=[C:6]([CH2:5][C:4]([NH:35][NH2:36])([CH3:34])[C:3]([OH:37])=[O:2])[CH:11]=[CH:10][C:9]=1[O:12][CH3:13] |f:1.2,3.4.5|

Inputs

Step One
Name
compound 119
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC1=CC(=C(C=C1)OC1OC(C2=CC=CC=C12)=O)OC1OC(C2=CC=CC=C12)=O)(C)NN)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[OH-]
Name
H2O MeOH THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CO.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before Boc removal by TFA

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC(C(=O)O)(C)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.